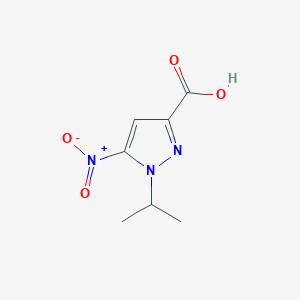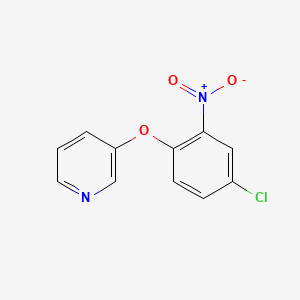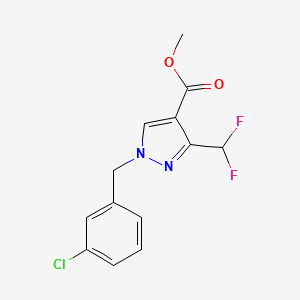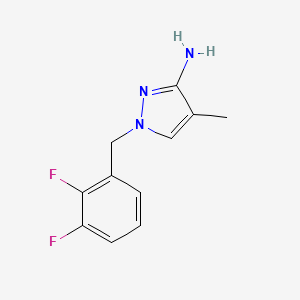![molecular formula C19H21F2N5O2 B10906946 ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B10906946.png)
ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate typically involves multiple steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-cyclopropyl-4-(difluoromethyl)-1H-pyrazole and a suitable pyridine derivative.
Introduction of the Ethyl Acetate Group: This step often involves esterification reactions where the pyrazolo[3,4-b]pyridine intermediate is reacted with ethyl bromoacetate under basic conditions.
Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: To maximize yield and minimize by-products, conditions such as temperature, solvent, and reaction time are carefully controlled.
Scale-Up Processes: Using larger reactors and continuous flow techniques to produce the compound in bulk quantities.
Quality Control: Ensuring the final product meets stringent purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the pyrazole moiety.
Reduction: Reduction reactions may target the difluoromethyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the pyrazolo[3,4-b]pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.
Major Products
Oxidation Products: May include hydroxylated derivatives or ketones.
Reduction Products: Could result in the formation of partially or fully reduced analogs.
Substitution Products: Various substituted pyrazolo[3,4-b]pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Biology and Medicine
Pharmacological Studies: Investigated for its potential as a therapeutic agent due to its bioactive moieties.
Drug Development: May serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Material Science: Applications in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate exerts its effects is likely related to its interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group and the pyrazolo[3,4-b]pyridine core can enhance binding affinity and selectivity towards these targets, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3-cyclopropyl-4-(trifluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
- Ethyl 2-[3-cyclopropyl-4-(methyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
Uniqueness
The presence of the difluoromethyl group in ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate distinguishes it from similar compounds, potentially enhancing its metabolic stability and bioactivity. The cyclopropyl ring also contributes to its unique steric and electronic properties, which can affect its interaction with biological targets.
This comprehensive overview should provide a solid foundation for understanding the various aspects of ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
Properties
Molecular Formula |
C19H21F2N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C19H21F2N5O2/c1-4-28-15(27)9-26-19-16(17(24-26)11-5-6-11)12(18(20)21)7-14(22-19)13-8-25(3)23-10(13)2/h7-8,11,18H,4-6,9H2,1-3H3 |
InChI Key |
HIBMOOAUDSOAKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CN(N=C3C)C)C(F)F)C(=N1)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B10906870.png)

![3-(4-chlorophenyl)-2-[2-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10906889.png)

![3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B10906897.png)
![methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906918.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B10906937.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine](/img/structure/B10906939.png)

![4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B10906950.png)
![(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B10906952.png)
![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10906953.png)
